molecular formula C12H24N2O3 B2850288 (R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 1416445-16-3

(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B2850288
CAS No.: 1416445-16-3
M. Wt: 244.335
InChI Key: PIUUZWSTMDXOAS-SECBINFHSA-N
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Description

(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as aminomethylmorpholines. This compound features a tert-butyl group, an aminomethyl group, and a morpholine ring, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,2-dimethylmorpholine as the core structure.

  • Protection of Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl carbamate derivative.

  • Amination Reaction: The protected morpholine undergoes an amination reaction to introduce the aminomethyl group at the 6-position.

  • Carboxylation: Finally, the carboxylate group is introduced at the 4-position to complete the synthesis.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3

  • Reduction: LiAlH4, NaBH4, H2/Ni

  • Substitution: RLi, RMgX, RCuLi

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

  • Substitution Products: Substituted derivatives where the aminomethyl group is replaced by other functional groups.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 2,2-dimethylmorpholine-4-carboxylate: Lacks the aminomethyl group.

  • 6-(aminomethyl)-2,2-dimethylmorpholine: Lacks the tert-butyl group and carboxylate group.

  • Tert-butyl 6-(aminomethyl)-morpholine-4-carboxylate: Similar structure but without the 2,2-dimethyl substitution on the morpholine ring.

Uniqueness: (R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to its combination of the tert-butyl group, aminomethyl group, and 2,2-dimethyl substitution on the morpholine ring. This combination provides distinct chemical properties and reactivity patterns compared to similar compounds.

Properties

IUPAC Name

tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUUZWSTMDXOAS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@H](O1)CN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416445-16-3
Record name tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
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